4-[(4-Chlorophenyl)Sulfanyl]Benzonitrile
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Overview
Description
4-[(4-Chlorophenyl)Sulfanyl]Benzonitrile is an organic compound with the molecular formula C13H8ClNS and a molecular weight of 245.73 g/mol . It is characterized by the presence of a chlorophenyl group attached to a benzonitrile moiety via a sulfanyl linkage. This compound is known for its applications in various fields, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Chlorophenyl)Sulfanyl]Benzonitrile typically involves the reaction of 4-chlorothiophenol with 4-bromobenzonitrile under basic conditions. A common method is the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling . The reaction conditions often include the use of a base like potassium carbonate, a palladium catalyst, and a solvent such as toluene or acetonitrile. The reaction is typically carried out at elevated temperatures, around 80-100°C, for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Chlorophenyl)Sulfanyl]Benzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation Reactions: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The nitrile group can be reduced to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are employed.
Major Products Formed
Substitution Reactions: Products include substituted chlorophenyl derivatives.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include primary amines.
Scientific Research Applications
4-[(4-Chlorophenyl)Sulfanyl]Benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[(4-Chlorophenyl)Sulfanyl]Benzonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The sulfanyl and nitrile groups play crucial roles in these interactions, contributing to the compound’s overall bioactivity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Bromophenyl)Sulfanyl]Benzonitrile
- 4-[(4-Methylphenyl)Sulfanyl]Benzonitrile
- 4-[(4-Fluorophenyl)Sulfanyl]Benzonitrile
Uniqueness
4-[(4-Chlorophenyl)Sulfanyl]Benzonitrile is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions in various chemical and biological contexts, making it a valuable compound for specific applications.
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfanylbenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNS/c14-11-3-7-13(8-4-11)16-12-5-1-10(9-15)2-6-12/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNIPIGLQDBYVPE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)SC2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00446904 |
Source
|
Record name | 4-[(4-Chlorophenyl)Sulfanyl]Benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00446904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96461-81-3 |
Source
|
Record name | 4-[(4-Chlorophenyl)Sulfanyl]Benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00446904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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